3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide
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Description
Typically, a description of a compound includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or use in scientific, medical, or industrial contexts.
Synthesis Analysis
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This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, and X-ray crystallography to determine the structure of the compound. It includes information about the compound’s stereochemistry and conformation.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties like melting point, boiling point, solubility, and chemical properties like acidity or basicity, reactivity, and stability.Safety And Hazards
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Future Directions
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properties
IUPAC Name |
3-(prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-15(19)17-11-10-16(20)18-14-9-5-7-12-6-3-4-8-13(12)14/h2-4,6,8,14H,1,5,7,9-11H2,(H,17,19)(H,18,20)/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTMELGKPZKQIJ-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NC1CCCC2=CC=CC=C12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NCCC(=O)N[C@@H]1CCCC2=CC=CC=C12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide |
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